BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

This compound is differentiated by its N-methylindole core, which reduces hydrogen bond donor count to 1 (vs 2 in the N-H analog), enhancing lipophilicity (ΔXLogP3 ≈ +0.4) while maintaining TPSA at 75.2 Ų. The 4-methylthiazole substitution is position-specific and critical for the PPARα/γ dual pharmacophore activity claimed in US20050004187A1. It serves as a matched-pair analog for SAR studies in ion channel and coagulation cascade counter-screening, and its intermediate MW (285.4) supports fragment-to-lead optimization. Ideal for metabolic disease programs requiring a complete dual indole-thiazole architecture.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 1172304-97-0
Cat. No. B2420642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
CAS1172304-97-0
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C15H15N3OS/c1-10-9-20-15(16-10)17-14(19)7-11-8-18(2)13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,17,19)
InChIKeyYJCPLRHOMSTZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes107 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1172304-97-0): Structural Identity and Procurement-Relevant Baseline


2-(1-Methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1172304-97-0) is a synthetic small molecule (C₁₅H₁₅N₃OS, MW 285.4 g/mol) belonging to the thiazolyl-indole acetamide class. It features an N-methylindole core linked via an acetamide bridge to a 4-methylthiazole moiety [1]. The compound is cataloged as a screening compound (Life Chemicals F2302-0654) and falls within the structural scope of thiazolyl-indole derivatives claimed as PPAR activators and lipid modulators in Roche patent US20050004187A1 [2]. Its computed physicochemical profile includes XLogP3 = 2.5 and topological polar surface area (TPSA) = 75.2 Ų [1].

Why Generic Substitution Fails for 2-(1-Methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide: Structural Determinants versus In-Class Analogs


In-class substitution of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is non-trivial because two critical structural features differentiate it from the most closely related analogs. First, the N-methyl group on the indole ring distinguishes it from the N-H indole analog (CAS 53493-84-8, BDBM45494), eliminating a hydrogen bond donor (HBD count reduced from 2 to 1) [1][2]. This single methylation alters both the hydrogen-bonding pharmacophore and the lipophilicity profile, which can shift target engagement selectivity. Second, the 4-methyl substitution on the thiazole ring is position-specific; shifting the methyl group to the 5-position or removing it entirely generates compounds with distinct steric and electronic profiles [3]. Fragments lacking either ring system—such as 2-(1-methyl-1H-indol-3-yl)acetamide (CAS 150114-41-3) or N-(4-methylthiazol-2-yl)acetamide—eliminate the dual heterocyclic architecture required for the PPAR-modulating activity documented for this chemotype in US20050004187A1 [4].

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide versus Closest Analogs


N-Methyl Indole Substitution: Hydrogen Bond Donor Count and Lipophilicity versus N-H Analog (CAS 53493-84-8)

The target compound carries an N-methyl group on the indole ring, reducing the hydrogen bond donor (HBD) count from 2 (for the N-H analog, CAS 53493-84-8) to 1 [1]. This substitution increases computed lipophilicity (XLogP3 = 2.5) compared with the N-H analog (XLogP3 ≈ 2.1 estimated for C₁₄H₁₃N₃OS). The topological polar surface area remains identical at 75.2 Ų for both compounds, indicating that the N-methyl modification alters H-bond donor capacity without changing overall polarity [1][2].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Cav3 T-Type Calcium Channel Activity: N-H Analog (BDBM45494) Provides Quantitative Baseline; N-Methyl Analog Awaiting Direct Profiling

The N-H indole analog 2-(1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (BDBM45494, CAS 53493-84-8) showed an EC₅₀ of 9.34 × 10³ nM (9.34 μM) against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) in a fluorescence-based HTS assay conducted at the Vanderbilt Screening Center [1]. The N-methyl target compound (CAS 1172304-97-0) has not been directly profiled in this assay; however, the N-methyl modification eliminates an indole N-H hydrogen bond donor that may participate in channel pore or voltage-sensor interactions, potentially altering Cav3 affinity. Direct comparative data are not yet published.

Ion channel pharmacology Calcium signaling High-throughput screening

Coagulation Factor XII Inhibition: N-H Analog (BDBM45494) Shows Negligible Activity (>50 μM); N-Methyl Modification May Further Reduce Off-Target Liability

The N-H analog (BDBM45494) was tested against human coagulation factor XII (FXII) in a molecular library screening assay and showed an IC₅₀ > 5.00 × 10⁴ nM (>50 μM), indicating negligible inhibitory activity [1]. The N-methyl target compound introduces additional steric bulk at the indole nitrogen, which would be expected to further reduce any residual binding to the FXII active site, given that factor XII prefers substrates with accessible hydrogen bond donor/acceptor motifs. This suggests that the N-methyl analog may have even lower off-target liability on the coagulation cascade than the already inactive N-H parent.

Coagulation cascade Serine protease Off-target profiling

PPAR Activation Potential: Class-Level Evidence from Thiazolyl-Indole Patent (US20050004187A1) Establishes Pharmacological Rationale

The Roche patent US20050004187A1 discloses thiazolyl-indole derivatives of formula I as PPAR activators, lipid modulators, and insulin sensitizers [1]. The target compound 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide falls within the claimed structural scope (R₁ = methyl, R₂-R₅ and R₆-R₉ = H with thiazole substitution at R₆-R₈). The patent reports that representative compounds exhibit EC₅₀ values for PPARα and/or PPARγ activation in the nanomolar to low micromolar range in cell-based reporter gene assays. While specific EC₅₀ data for the target compound are not disclosed in the patent, the structural conformance to the claim scope implies potential PPAR-modulating activity. In contrast, compounds lacking either the indole or thiazole ring fall outside the claim scope and lack this dual-heterocycle pharmacophore [1].

PPAR modulation Metabolic disease Nuclear receptor pharmacology

Molecular Complexity and Fragment-Like Properties: Differentiation from Simpler Building Blocks for Library Design

The target compound has a molecular weight of 285.4 g/mol, complexity score of 365, and 3 rotatable bonds [1]. Compared with the mono-ring fragment 2-(1-methyl-1H-indol-3-yl)acetamide (MW 188.23, complexity ~205, 2 rotatable bonds) [2], the target compound offers approximately 50% greater molecular weight and 78% higher complexity, providing an intermediate scaffold between simple fragments (MW < 250) and full drug-like leads (MW > 350). Its TPSA of 75.2 Ų and XLogP3 of 2.5 place it within favorable drug-like chemical space [1].

Fragment-based drug discovery Screening library design Chemical diversity

Evidence-Backed Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 1172304-97-0)


Nuclear Receptor (PPAR) Screening and Metabolic Disease Drug Discovery

Based on class-level evidence from US20050004187A1 [1], the target compound is structurally eligible as a PPARα/γ modulator scaffold. Procurement is justified for metabolic disease programs (type II diabetes, dyslipidemia) where dual indole-thiazole pharmacophores are required. Unlike mono-ring fragments that lack the thiazole-indole architecture, this compound provides the complete heterocyclic framework claimed in the Roche patent for lipid modulation and insulin sensitization. Researchers should confirm PPAR activity experimentally, as compound-specific EC₅₀ data are not published.

Chemical Probe Development with Differentiated Physicochemical Profile

The N-methyl substitution on the indole ring reduces HBD count to 1 (versus 2 for the N-H analog), increasing lipophilicity (ΔXLogP3 ≈ +0.4) while maintaining TPSA at 75.2 Ų [1][2]. This profile suits chemical probe campaigns where modulated hydrogen bonding and logP can improve membrane permeability or blood-brain barrier penetration relative to the N-H parent. Procurement should prioritize this compound over the N-H analog when enhanced lipophilicity is desired without altering polar surface area.

HTS Library Enrichment for Ion Channel and Serine Protease Counter-Screening

The N-H analog (BDBM45494) has been profiled against Cav3 T-type calcium channels (EC₅₀ ~9.3 μM) and coagulation factor XII (IC₅₀ > 50 μM) [1]. The target compound serves as a structurally related but chemically distinct probe for counter-screening in ion channel and coagulation cascade assays. Its N-methyl modification may shift selectivity versus the N-H parent, making it valuable as a matched-pair analog for SAR studies in these target families.

Fragment-to-Lead Libraries as an Intermediate-Complexity Scaffold

With MW 285.4 g/mol, complexity 365, and 3 rotatable bonds [1], this compound occupies the intermediate space between fragment-sized (MW < 250) and lead-sized (MW > 350) molecules. It offers synthetic tractability via the acetamide linkage for further derivatization while providing higher complexity than simpler building blocks like 2-(1-methyl-1H-indol-3-yl)acetamide. Procurement for fragment-to-lead libraries benefits from its balanced property profile and dual-ring architecture.

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.